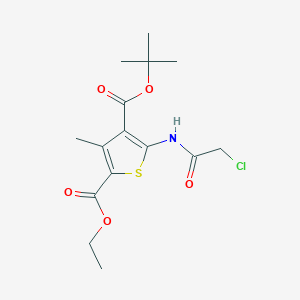
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Descripción general
Descripción
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C15H20ClNO5S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 1118787-39-5) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features suggest potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClNO5S
- Molar Mass : 361.84 g/mol
- Structure : The compound contains a thiophene ring with various substituents that may influence its biological interactions.
Synthesis and Derivatives
Recent studies have explored the synthesis of thiophene derivatives through nucleophilic substitution reactions. For example, compounds derived from similar structures have shown promising cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The synthesis typically involves the reaction of thiophene derivatives with nucleophilic reagents, leading to modifications that enhance biological activity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic properties. In one study, a related thiophene compound sensitized HepG2 cells to the chemotherapeutic agent sorafenib, reducing the IC50 value from 3.9 µM to 0.5 µM . This suggests that the compound may enhance the efficacy of existing cancer treatments by lowering the required dosage.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Studies indicate that thiophene derivatives can trigger programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.
- Synergistic Effects : The ability to enhance the effectiveness of other drugs suggests potential for combination therapies in oncology.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| 4b | HepG2 | 0.5 | Sensitization to sorafenib; significant decrease in IC50 | |
| Thiophene Derivative | MCF-7 | Not specified | Induced apoptosis and inhibited proliferation |
Additional Research
In broader studies involving similar thiophene compounds, researchers have noted that these substances can modulate various biological pathways, making them suitable candidates for further development in therapeutic applications .
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-6-21-14(20)11-8(2)10(13(19)22-15(3,4)5)12(23-11)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZNSLYLFYOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















